N-(dicyclopropylmethyl)-2-fluorobenzamide

Description

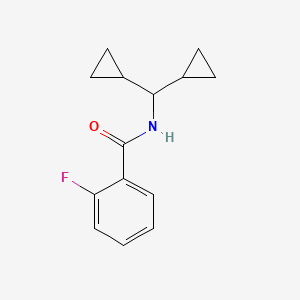

N-(dicyclopropylmethyl)-2-fluorobenzamide is a fluorinated benzamide derivative characterized by a dicyclopropylmethyl substituent attached to the amide nitrogen and a fluorine atom at the ortho position of the benzoyl ring.

Fluorinated benzamides are widely studied for their roles in drug design, leveraging fluorine’s electronegativity to enhance metabolic stability, bioavailability, and target binding . The dicyclopropylmethyl group introduces steric bulk and conformational rigidity, which may influence solubility, crystal packing, and intermolecular interactions compared to aryl-substituted analogs. Such substituents are known to modulate lipophilicity and pharmacokinetic profiles, making them valuable in medicinal chemistry .

Properties

Molecular Formula |

C14H16FNO |

|---|---|

Molecular Weight |

233.28 g/mol |

IUPAC Name |

N-(dicyclopropylmethyl)-2-fluorobenzamide |

InChI |

InChI=1S/C14H16FNO/c15-12-4-2-1-3-11(12)14(17)16-13(9-5-6-9)10-7-8-10/h1-4,9-10,13H,5-8H2,(H,16,17) |

InChI Key |

UXOGAPOKBBFHQH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(C2CC2)NC(=O)C3=CC=CC=C3F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(dicyclopropylmethyl)-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoic acid with dicyclopropylmethylamine. The process begins with the activation of 2-fluorobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated acid then reacts with dicyclopropylmethylamine to form the desired benzamide product. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran under mild conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as recrystallization, chromatography, or distillation would be utilized to obtain the compound in high purity suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(dicyclopropylmethyl)-2-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the benzamide group to an amine or other reduced forms.

Substitution: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous or alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Substituted benzamides with various functional groups replacing the fluorine atom.

Scientific Research Applications

N-(dicyclopropylmethyl)-2-fluorobenzamide has found applications in several scientific research areas:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(dicyclopropylmethyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom and dicyclopropylmethyl group contribute to its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target of interest. For example, in medicinal applications, the compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Substituent Effects

- N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23) : Synthesized via condensation of 2-fluorobenzoyl chloride with 2,3-difluoroaniline (88% yield) . The tri-fluorinated structure exhibits near-coplanar aromatic rings and a twisted amide plane (23° deviation), stabilized by 1D hydrogen-bonded chains (N–H⋯O) and C–H⋯F interactions .

- N-(Dicyclopropylmethyl)-2-fluorobenzamide : The dicyclopropylmethyl group likely imposes greater steric hindrance, reducing planarity and altering hydrogen-bonding capacity. Cyclopropane’s ring strain may enhance conformational rigidity compared to flexible alkyl or aryl groups.

Crystallographic Behavior

- Fo23: Crystallizes in a monoclinic system (space group Pn) with unit cell parameters a = 4.96 Å, b = 5.67 Å, c = 19.63 Å, and β = 96.6° . Key interactions include N–H⋯O (3.05 Å) and C–H⋯F (2.51–2.56 Å), forming R₂²(12) supramolecular synthons .

- Dicyclopropylmethyl Analogs : Bulky substituents typically disrupt dense hydrogen-bonding networks, favoring van der Waals interactions. This could result in lower melting points and altered solubility compared to Fo23 .

Physicochemical Properties

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.